molecular formula C21H22ClNO3S B11375322 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

Cat. No.: B11375322
M. Wt: 403.9 g/mol
InChI Key: FBTBMAMWRLXCRW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the individual components. The chlorinated phenoxy group can be synthesized through chlorination of 3-methylphenol, followed by etherification with 2-chloropropanoic acid. The furan and thiophene rings are introduced through nucleophilic substitution reactions, where the furan-2-yl and 3-methylthiophen-2-yl groups are attached to the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]propanamide
  • 2-(3-Methylphenoxy)-N-[(furan-2-yl)methyl]propanamide
  • 2-(4-Chloro-3-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide

Uniqueness

The uniqueness of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C21H22ClNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

InChI

InChI=1S/C21H22ClNO3S/c1-14-8-10-27-20(14)13-23(12-18-5-4-9-25-18)21(24)16(3)26-17-6-7-19(22)15(2)11-17/h4-11,16H,12-13H2,1-3H3

InChI Key

FBTBMAMWRLXCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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